molecular formula C21H18F3NO4S2 B257959 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)thiophene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)thiophene-2-carboxamide

Cat. No.: B257959
M. Wt: 469.5 g/mol
InChI Key: VQWFHJDJCSKHSM-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a furan ring, and a trifluoromethyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene and furan rings, followed by their functionalization with the trifluoromethyl group and other substituents. Common reagents used in these reactions include sulfur-containing compounds, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with factors like temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be employed in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: The compound’s properties make it suitable for use in materials science, such as the development of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thiophenecarboxamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-furamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)thiophene-2-carboxamide stands out due to the presence of the trifluoromethyl group and the combination of thiophene and furan rings

Properties

Molecular Formula

C21H18F3NO4S2

Molecular Weight

469.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H18F3NO4S2/c22-21(23,24)15-4-1-3-14(11-15)18-7-6-17(29-18)12-25(16-8-10-31(27,28)13-16)20(26)19-5-2-9-30-19/h1-7,9,11,16H,8,10,12-13H2

InChI Key

VQWFHJDJCSKHSM-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CS4

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CS4

Origin of Product

United States

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